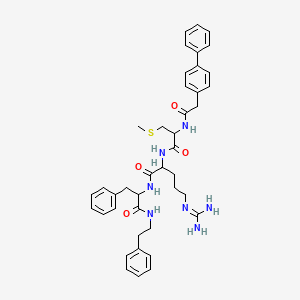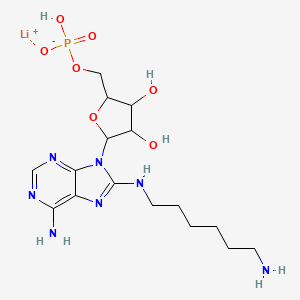
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H19N3O4 It is a derivative of tetrahydroquinoline, featuring a nitro group at the 6-position and a tert-butyl carbamate group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:
Nitration: Introduction of the nitro group at the 6-position of the tetrahydroquinoline ring.
Protection: Protection of the amine group using tert-butyl carbamate.
Coupling: Coupling of the protected amine with the nitro-substituted tetrahydroquinoline.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: Formation of tert-butyl N-(6-amino-1,2,3,4-tetrahydroquinolin-4-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structural features.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
作用机制
The mechanism of action of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Comparison:
- Structural Differences: The presence of the nitro group at the 6-position in tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds.
- Reactivity: The nitro group can undergo specific reactions that are not possible with other similar compounds.
- Applications: The unique structural features of this compound make it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-12-6-7-15-11-5-4-9(17(19)20)8-10(11)12/h4-5,8,12,15H,6-7H2,1-3H3,(H,16,18) |
InChI 键 |
YNQQCFKWUOAESB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)


![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)


